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Compound of Interest

Compound Name: DSPE-PEG-COOH, MW 2000

Cat. No.: B15577754

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-distearoyl-
sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)]-2000 (DSPE-PEG-COOH
MW 2000) in cancer research. This versatile phospholipid-PEG conjugate is a critical
component in the development of advanced drug delivery systems, enabling the formulation of
long-circulating nanoparticles capable of both passive and active tumor targeting.

Introduction to DSPE-PEG-COOH MW 2000

DSPE-PEG-COOH MW 2000 is an amphiphilic polymer widely used in the formulation of
nanoparticles such as liposomes, micelles, and solid lipid nanoparticles (SLNs) for therapeutic
applications.[1] Its structure consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-
phosphoethanolamine) anchor and a hydrophilic polyethylene glycol (PEG) chain with a
terminal carboxylic acid group.[2] The DSPE portion integrates into the lipid bilayer of
nanoparticles, while the PEG chain provides a "stealth” coating that reduces clearance by the
immune system, prolonging circulation time and enhancing accumulation in tumor tissues via
the enhanced permeability and retention (EPR) effect.[3] The terminal carboxyl group serves as
a versatile reactive handle for the covalent attachment of targeting ligands, enabling active
targeting of cancer cells.[3][4]

Key Applications in Cancer Research

DSPE-PEG-COOH MW 2000 is instrumental in several key areas of cancer research:
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» Targeted Drug Delivery: The terminal carboxylic acid allows for the conjugation of targeting
moieties such as antibodies, peptides (e.g., RGD), and small molecules (e.g., folic acid) to
direct nanopatrticles to specific receptors overexpressed on cancer cells.[3][5] This enhances
cellular uptake and site-specific drug release, improving therapeutic efficacy while minimizing
off-target toxicity.[3]

o Formulation of Stealth Nanoparticles: The PEGylated surface of nanoparticles formulated
with DSPE-PEG-COOH MW 2000 sterically hinders the binding of opsonins, leading to
reduced recognition and uptake by the mononuclear phagocyte system (MPS).[1][3] This
results in a longer systemic circulation half-life, allowing for greater accumulation at the
tumor site.[6][7]

o Co-delivery of Therapeutics: DSPE-PEG-COOH MW 2000-based nanopatrticles can be
engineered to encapsulate multiple therapeutic agents, such as a combination of
chemotherapy drugs or a drug and a nucleic acid (e.g., SiRNA), to achieve synergistic
antitumor effects and overcome drug resistance.[8][9]

e Theranostic Nanoplatforms: The functionalizable nature of DSPE-PEG-COOH MW 2000
allows for the incorporation of both therapeutic agents and imaging probes (e.g., fluorescent
dyes, contrast agents) within a single nanoparticle.[10] This enables simultaneous tumor
diagnosis, therapeutic monitoring, and treatment.

o Photothermal Therapy (PTT): DSPE-PEG can be used to functionalize nanomaterials like
single-walled carbon nanotubes (SWCNTS) to enhance their biocompatibility and
dispersibility for use in photothermal therapy, a non-invasive cancer treatment that uses light
to generate heat and kill cancer cells.[11][12][13]

Quantitative Data Summary

The physicochemical properties of nanoparticles formulated with DSPE-PEG-COOH MW 2000
are critical for their in vivo performance. The following tables summarize typical quantitative
data from various studies.

Table 1: Physicochemical Properties of DSPE-PEG-COOH MW 2000-Based Nanoparticles
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Table 2: In Vitro Cytotoxicity of DSPE-PEG-COOH MW 2000-Based Nanopatrticles
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Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-PEG-COOH

MW 2000.

This is a common method for preparing liposomes encapsulating a hydrophobic drug.[3]

Materials:

Phospholipids (e.g., DSPC or HSPC)

Cholesterol (Chol)

DSPE-PEG-COOH MW 2000

Targeting ligand-PEG-DSPE (optional)
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e Hydrophobic drug (e.g., Doxorubicin)

e Chloroform or a chloroform/methanol mixture

o Hydration buffer (e.g., PBS, pH 7.4)

» Rotary evaporator

e Probe sonicator or extruder with polycarbonate membranes
Procedure:

e Lipid Film Preparation:

o Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG-COOH, and targeting ligand-
PEG-DSPE) and the hydrophobic drug in chloroform in a round-bottom flask.

o Remove the organic solvent using a rotary evaporator under vacuum to form a thin,
uniform lipid film on the flask wall.

o Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
[16]

e Hydration:

o Hydrate the lipid film with the aqueous buffer by gentle agitation.[16] The temperature of
the hydration buffer should be above the phase transition temperature of the lipids to form
multilamellar vesicles (MLVS).

e Size Reduction:

o To obtain unilamellar vesicles (ULVs) with a uniform size distribution, sonicate the MLV
suspension using a probe sonicator or extrude it through polycarbonate membranes with a
defined pore size (e.g., 100 nm).[3]

o Purification:

o Remove the unencapsulated drug by dialysis or size exclusion chromatography.
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This protocol describes the conjugation of an amine-containing targeting ligand (e.g., a peptide)
to the carboxyl group of DSPE-PEG-COOH using EDC/NHS chemistry.[17]

Materials:

DSPE-PEG-COOH MW 2000

e N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-hydroxysuccinimide (NHS)
e Amine-containing targeting ligand
o Reaction buffer (e.g., MES buffer, pH 6.0)
e Quenching solution (e.g., hydroxylamine)
o Dialysis membrane (appropriate MWCO)
Procedure:
¢ Activation of Carboxyl Groups:
o Dissolve DSPE-PEG-COOH in the reaction buffer.

o Add EDC and NHS to the solution to activate the carboxyl groups. A typical molar ratio is
1:2:2 (DSPE-PEG-COOH:EDC:NHS).

o Incubate the reaction mixture for 15-30 minutes at room temperature.
o Conjugation:

o Add the amine-containing targeting ligand to the activated DSPE-PEG-COOH solution.
The molar ratio of the ligand to DSPE-PEG-COOH can be varied to optimize conjugation
efficiency.

o Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with
gentle stirring.
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e Quenching:
o Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
 Purification:

o Purify the resulting ligand-conjugated DSPE-PEG by dialysis against deionized water for
48 hours to remove unreacted starting materials and byproducts.

o Lyophilize the dialyzed solution to obtain the purified product as a powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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